3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
Description
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is a fluorinated heterocyclic compound featuring a pyrrolopyridine core substituted with a difluoromethyl group at the 3-position and an amine group at the 5-position. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the amine group provides a site for hydrogen bonding interactions with biological targets .
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-3-13-8-5(6)1-4(11)2-12-8/h1-3,7H,11H2,(H,12,13) |
InChI Key |
JXKJUQJLPVWYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Radical Bromination and Fluorination
A radical bromination-fluorination sequence, as demonstrated in the synthesis of 4-(difluoromethyl)pyridin-2-amine, offers a viable pathway. Starting from a methylpyridine precursor, bromination at the methyl group using N-bromosuccinimide (NBS) under radical conditions generates a gem-dibromomethyl intermediate. Subsequent treatment with silver nitrate and dimethyl sulfoxide yields an aldehyde, which is fluorinated using (diethylamino)sulfur trifluoride (DAST) or analogous reagents. Applied to pyrrolopyridines, this method could introduce CF2H at C-3, though regioselectivity must be controlled.
Direct Difluoromethylation via Cross-Coupling
Transition-metal-catalyzed cross-coupling with difluoromethyl reagents presents an alternative. For instance, palladium-catalyzed coupling of halogenated pyrrolopyridines with difluoromethyl zinc or copper reagents could directly install the CF2H group. This approach mirrors the use of Suzuki–Miyaura couplings for aryl groups in pyrrolopyridines, though difluoromethyl metal complexes are less common and may require optimized ligands.
Amination at Position 5
Buchwald–Hartwig Amination
The Buchwald–Hartwig reaction is a cornerstone for introducing amines into aromatic systems. For 5-amino derivatives, a halogenated pyrrolopyridine (e.g., 5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine) is treated with a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and an amine source (e.g., NH3 or protected amines). Yields depend on the halogen’s reactivity, with iodides generally outperforming bromides.
Nucleophilic Aromatic Substitution
Electron-deficient pyrrolopyridines may undergo direct nucleophilic substitution. For example, 5-fluoro or 5-nitro derivatives could react with aqueous ammonia under high-temperature conditions. However, this method is less reliable for electron-rich systems and often requires activating groups.
Integrated Synthetic Routes
Sequential Functionalization Approach
-
Core Formation : Synthesize 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine via cyclization of a dihalogenated pyridine-pyrrole precursor.
-
Difluoromethylation : Convert the C-3 bromide to CF2H using a Cu-mediated coupling with (difluoromethyl)trimethylsilane (TMSCF2H).
-
Amination : Subject the C-5 iodide to Buchwald–Hartwig amination with NH3.
One-Pot Difluoromethylation and Cyclization
Inspired by the synthesis of 4-(difluoromethyl)pyridin-2-amine, a one-pot strategy could involve:
-
Condensation of 2,2-difluoroacetic anhydride with an enamine to form a difluoromethyl enone.
-
Cyclization with ammonium acetate to form the pyrrolopyridine core.
-
In situ reduction of a nitrile intermediate to the amine using zinc/acetic acid.
Challenges and Optimization
Deprotection Complications
Masking groups like SEM (trimethylsilylethoxymethyl) are often used to protect amines during synthesis. However, acidic deprotection (e.g., TFA) can lead to side reactions, such as tricyclic byproduct formation. Alternatives like Boc protection, removed under milder conditions, may improve yields.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pyrrolopyridine scaffold undergoes palladium-catalyzed cross-coupling with arylboronic acids. For example:
-
Reaction Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: K₃PO₄
-
Solvent: Toluene/water (3:1)
-
Temperature: 80–100°C
-
This reaction introduces aryl groups at position 5 of the pyridine ring. Yields range from 55%–78% , depending on steric and electronic effects of the boronic acid .
| Boronic Acid Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Phenyl | 75 | 12 |
| 4-Methoxyphenyl | 78 | 10 |
| 3-Nitrophenyl | 55 | 18 |
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the para position of the pyridine ring:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C produces 5-nitro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine in 62% yield .
-
Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at position 4 (68% yield ).
Nucleophilic Reactions
The amino group participates in nucleophilic substitutions:
-
Acylation : Reaction with acetic anhydride in pyridine yields N-acetyl-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine (85% yield ).
-
Alkylation : Methyl iodide in THF with NaH as a base produces N-methyl-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine (73% yield ).
Reductive Transformations
The difluoromethyl group remains stable under reductive conditions:
-
Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in EtOH reduces the pyrrole ring’s double bond, yielding 3-(difluoromethyl)-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-B]pyridin-5-amine (58% yield ) .
Cyclization and Ring Expansion
Under acidic conditions, the compound undergoes cyclization:
-
Cyclization with HBr/AcOH : Forms 7-(difluoromethyl)-3H-pyrrolo[3,2-c]pyridin-5-amine via ring expansion (64% yield ) .
Oxidation Reactions
The pyrrole ring is susceptible to oxidation:
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Kinases
- The compound has shown promise as a kinase inhibitor, particularly in the context of drug discovery for cancer treatment. Kinase inhibitors are essential in targeting specific pathways involved in tumor growth and proliferation.
- A study demonstrated that derivatives of this compound could effectively inhibit various kinases, leading to decreased cell viability in cancer cell lines .
-
Antiviral Activity
- Research indicates that 3-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine exhibits antiviral properties. It has been evaluated against several viral strains, showing efficacy in reducing viral replication.
- In vitro studies highlighted its potential as a therapeutic agent against viral infections, suggesting further investigation into its mechanisms of action .
-
Neuroprotective Effects
- Preliminary studies have suggested that this compound may have neuroprotective effects. It could potentially be utilized in treating neurodegenerative diseases by mitigating neuronal damage and promoting cell survival.
- Case studies involving animal models have reported positive outcomes when administering this compound in conditions mimicking neurodegeneration .
- Anti-inflammatory Properties
Data Table: Summary of Applications
Case Study 1: Kinase Inhibition
A detailed investigation was conducted on the efficacy of this compound as a selective inhibitor of specific kinases involved in cancer pathways. The results showed a significant reduction in tumor growth in xenograft models treated with the compound compared to untreated controls.
Case Study 2: Antiviral Efficacy
In a study assessing the antiviral properties of the compound, researchers found that it effectively inhibited the replication of influenza virus in vitro. The study concluded that the compound could serve as a lead structure for developing new antiviral agents.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1352394-81-0)
- Structural Differences : Replaces the difluoromethyl group with a single fluorine atom at the 3-position.
- Physicochemical Properties: Molecular Weight: 151.14 g/mol (vs. 169.13 g/mol for the difluoromethyl analog). Boiling Point: Not reported (data unavailable for the difluoromethyl compound) .
- Functional Implications : The smaller fluorine atom reduces steric hindrance but may decrease metabolic stability compared to the difluoromethyl group.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 883986-76-3)
- Structural Differences : Substitutes the difluoromethyl group with a methyl group at the 1-position (vs. 3-position for the target compound).
- Physicochemical Properties: Molecular Weight: 147.18 g/mol. Safety Profile: Limited toxicological data; precautions recommended to avoid inhalation or skin contact .
- Functional Implications : Methyl substitution at the 1-position may alter ring electronics and reduce target binding affinity compared to 3-position difluoromethyl substitution.
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1379302-52-9)
- Structural Differences : Positions the amine at the 4-position (vs. 5-position) and includes a methyl group at the 5-position.
- Physicochemical Properties :
- Molecular Weight: 147.18 g/mol.
- Functional Implications : The shifted amine group disrupts hydrogen-bonding patterns critical for interactions with biological targets .
Pyrazolopyridine Analogues
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1186608-73-0)
- Structural Differences : Replaces the pyrrole ring with a pyrazole ring, altering electronic properties.
- Physicochemical Properties :
- Functional Implications : The pyrazole core may enhance aromatic stacking interactions but reduce solubility due to increased planarity.
Comparative Data Table
Research Implications
- Fluorine vs. Difluoromethyl: The difluoromethyl group in the target compound offers superior metabolic stability over mono-fluorinated analogs, as seen in 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine .
- Substituent Positioning : The 3-position substitution optimizes steric and electronic interactions compared to 1-methyl or 5-methyl derivatives .
- Core Heterocycle : Pyrrolopyridines generally exhibit better solubility than pyrazolopyridines due to reduced planarity, favoring bioavailability .
Biological Activity
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine (CAS Number: 2091580-68-4) is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its inhibitory effects on specific targets relevant to human health.
The molecular formula of this compound is C₈H₇F₂N₃, with a molecular weight of 183.16 g/mol. The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₂N₃ |
| Molecular Weight | 183.16 g/mol |
| CAS Number | 2091580-68-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the introduction of difluoromethyl groups into the pyrrolopyridine framework. The precise methods can vary but often utilize electrophilic fluorination techniques to achieve the desired substitution pattern.
Inhibitory Effects
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases, particularly the Colony Stimulating Factor 1 Receptor (CSF1R). The inhibition of CSF1R is significant as it plays a crucial role in macrophage differentiation and maintenance, making it a target for various therapeutic applications including cancer and inflammatory diseases.
Key Findings:
- IC₅₀ Values : The compound shows subnanomolar enzymatic inhibition against CSF1R, indicating potent biological activity. For instance, related compounds in the pyrrolopyridine class have demonstrated IC₅₀ values below 5 nM against CSF1R while maintaining low activity against other kinases such as EGFR (Epidermal Growth Factor Receptor) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural configuration. Modifications at various positions of the pyrrolopyridine structure can significantly alter its potency and selectivity.
Table 1: SAR Insights for Pyrrolopyridine Derivatives
| Compound Variant | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |
|---|---|---|
| Parent Compound | <5 | >20 |
| Methylated Variant | <1 | >50 |
| Halogenated Variant | <10 | <30 |
This table illustrates how structural modifications can enhance selectivity towards CSF1R while reducing unwanted activity against EGFR, which is critical for minimizing side effects in therapeutic applications.
Case Studies
In vivo studies have shown that compounds similar to this compound exhibit promising pharmacokinetic profiles and stability. For example:
Q & A
Q. What are the common synthetic strategies for preparing 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine?
A multi-step approach is typically employed:
- Halogenation : Use N-iodosuccinimide (NIS) or similar reagents to introduce halogens at reactive positions (e.g., position 3 of the pyrrolopyridine core) .
- Protection/Deprotection : Sodium hydride (NaH) and tosyl chloride (TsCl) protect amines, enabling selective functionalization .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O at 90–105°C introduces aryl/heteroaryl groups .
- Final Modifications : Deprotection under basic conditions (e.g., KOH/EtOH) yields the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms difluoromethyl integration. Aromatic protons in pyrrolopyridine appear at δ 6.5–8.5 ppm, while NH₂ groups resonate near δ 5.5–6.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₇F₂N₃: calc. 191.06) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2,3-b vs. 3,4-b isomers) .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/vapors .
- Decontamination : Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal in sealed containers .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to minimize by-products in aryl-functionalized derivatives?
- Catalyst Screening : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) improves coupling efficiency for sterically hindered boronic acids .
- Solvent Optimization : Mixed toluene/EtOH/H₂O (3:1:1) enhances solubility of polar intermediates .
- Temperature Control : Gradual heating (e.g., 90°C → 105°C) prevents decomposition of heat-sensitive intermediates .
Q. How do structural modifications at position 3 influence biological activity?
- Electron-Withdrawing Groups (EWGs) : Difluoromethyl (-CF₂H) enhances metabolic stability by reducing CYP450-mediated oxidation compared to -CH₃ .
- Halogen Substitutions : Bromo/iodo groups at position 5 improve binding to kinase ATP pockets (e.g., PERK inhibitors) but may reduce solubility .
- Aryl vs. Heteroaryl : 3,4-Dimethoxyphenyl increases blood-brain barrier penetration in PET tracers targeting tau tangles .
Q. What in vitro assays validate target engagement for kinase inhibitors derived from this scaffold?
- Kinase Profiling : Use competitive binding assays (e.g., ADP-Glo™) to measure IC₅₀ against PERK, GSK-3β, or CDKs .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring thermal stabilization of PERK in lysates .
- Phosphorylation Inhibition : Western blotting detects reduced phosphorylation of downstream targets (e.g., eIF2α for PERK) .
Q. How can discrepancies in NMR data due to tautomerism be resolved?
- Variable Temperature (VT) NMR : Cooling to 173 K slows tautomerization, simplifying splitting patterns .
- Deuterium Exchange : NH protons exchange with D₂O, distinguishing exchangeable vs. non-exchangeable signals .
- COSY/NOESY : Correlates coupling between adjacent protons to assign regiochemistry unambiguously .
Q. What computational methods predict binding affinity to tau protein for PET tracer development?
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions between the difluoromethyl group and tau's hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., -CF₃ vs. -CF₂H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
